2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid
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Overview
Description
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid is an organic compound with the molecular formula C8H7FN2O2 It is characterized by the presence of a fluorophenyl group attached to a hydrazinylidene acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid typically involves the reaction of 4-fluorophenylhydrazine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Fluorophenylhydrazine+Glyoxylic acid→2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted fluorophenyl derivatives.
Scientific Research Applications
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]acetic acid
- 2-[2-(4-Bromophenyl)hydrazin-1-ylidene]acetic acid
- 2-[2-(4-Methylphenyl)hydrazin-1-ylidene]acetic acid
Uniqueness
2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C8H7FN2O2 |
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Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2E)-2-[(4-fluorophenyl)hydrazinylidene]acetic acid |
InChI |
InChI=1S/C8H7FN2O2/c9-6-1-3-7(4-2-6)11-10-5-8(12)13/h1-5,11H,(H,12,13)/b10-5+ |
InChI Key |
XPKDHLDDJGUSBC-BJMVGYQFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1NN=CC(=O)O)F |
Origin of Product |
United States |
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